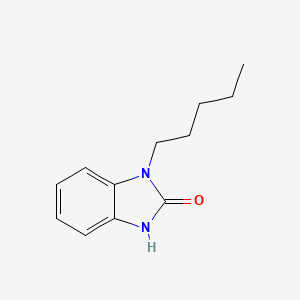

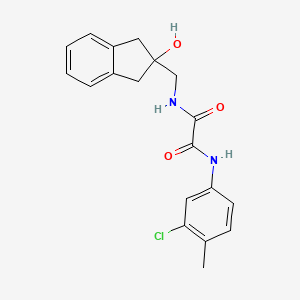

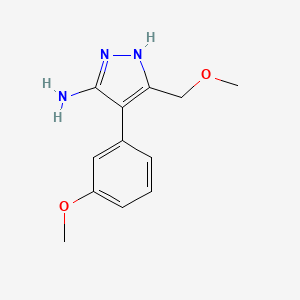

methyl 4-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of lithium aluminium hydride (LiAlH4) in a Schlenk flask, followed by the addition of tetrahydrofuran (THF) at 0°C . The ester is then added dropwise over 10 minutes, and the mixture is stirred for an additional 20 minutes once the alcohol is fully formed .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group, a thiophen-3-yl group, a methyl carbamoyl group, and a benzoate group. The tetrahydro-2H-pyran-4-yl group is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Microwave-Assisted Synthesis : A study by Bhat, Shalla, and Dongre (2015) highlights the microwave-assisted, one-pot, catalyst-free synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating the efficiency of microwave irradiation in synthesizing complex molecules with potential antimicrobial and antifungal activities Bhat, Shalla, & Dongre, 2015.

Heterocyclic Synthesis : Research by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis showcases the versatility of thiophene derivatives in constructing complex heterocycles, which can be foundational for developing molecules with the given structure Mohareb et al., 2004.

Green Chemistry Approaches : The use of Tetra-methyl ammonium hydroxide as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in aqueous media by Balalaie, Sheikh‐Ahmadi, and Bararjanian (2007) illustrates green chemistry principles in synthesizing complex organic molecules, potentially applicable for molecules of similar complexity Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007.

Biological Activities and Applications

Antitumor Activity : A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety by Gomha, Edrees, and Altalbawy (2016) revealed potent anti-tumor agents, indicating the therapeutic potential of thiophene and pyran derivatives against specific cancer cell lines Gomha, Edrees, & Altalbawy, 2016.

Antimicrobial Activities : The synthesis of novel pyrazoles, oxadiazoles, and isoxazole bearing the benzofuran moiety and their antimicrobial activities, as reported by Siddiqui, Idrees, Khati, and Dhonde (2013), showcases the broad spectrum of biological activities exhibited by molecules with similar structural frameworks Siddiqui, Idrees, Khati, & Dhonde, 2013.

Propriétés

IUPAC Name |

methyl 4-[(4-thiophen-3-yloxan-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)20-13-19(7-9-24-10-8-19)16-6-11-25-12-16/h2-6,11-12H,7-10,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZYWRXQKVZPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

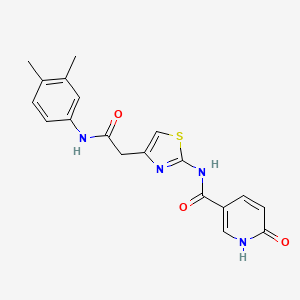

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)

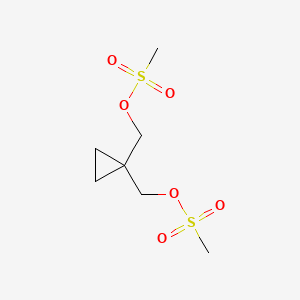

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)